Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL-
Description
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- (hereafter referred to as DL-alanine-indole conjugate) is a derivative of the indole-3-acetic acid scaffold. This compound is structurally related to Sermetacin (N-{[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}-L-serine), a known anti-inflammatory agent . The core structure consists of a 1H-indole ring substituted with a 4-chlorobenzoyl group at position 1, a methoxy group at position 5, and a methyl group at position 2. The acetylated alanine side chain at position 3 introduces chirality and influences solubility and target interactions .
Properties
CAS No. |
76812-17-4 |
|---|---|
Molecular Formula |
C22H21ClN2O5 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C22H21ClN2O5/c1-12(22(28)29)24-20(26)11-17-13(2)25(19-9-8-16(30-3)10-18(17)19)21(27)14-4-6-15(23)7-5-14/h4-10,12H,11H2,1-3H3,(H,24,26)(H,28,29)/t12-/m0/s1 |
InChI Key |
PJIGIAQJUYJHBG-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fischer Indolization for Indole Ring Formation
The synthesis begins with constructing the 5-methoxy-2-methylindole core via Fischer indolization. This method involves condensing 4-chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride with a cyclic keto acid (e.g., 4-oxobutanoic acid) under acidic reflux conditions. The reaction proceeds through hydrazone formation, followed by-sigmatropic rearrangement and cyclization to yield the indole intermediate.
Key reagents:
- 4-Chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride (precursor for N1-substitution)
- 4-Oxobutanoic acid (for 3′-aliphatic acid group introduction)
- Acetic acid (solvent)
Typical conditions:
N1-Acylation with 4-Chlorobenzoyl Chloride
The indole intermediate undergoes N1-acylation to introduce the 4-chlorobenzoyl group. This step employs 4-chlorobenzoyl chloride in anhydrous dichloromethane with triethylamine as a base. The reaction achieves >90% conversion within 2 hours at 0–5°C, minimizing hydrolysis side reactions.
Acetylation and Alanine Coupling
Acetic Acid Side Chain Introduction
The 3-position of the indole scaffold is functionalized with an acetic acid group via nucleophilic substitution. Using ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate as a base, the reaction proceeds at 60°C for 12 hours. Subsequent saponification with lithium hydroxide yields the free carboxylic acid.
Peptide Coupling with DL-Alanine
The critical step involves coupling the acetylated indole carboxylic acid with DL-alanine. Two primary methods are employed:
Method A: Carbodiimide-Mediated Coupling
- Reagents : N,N′-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)
- Conditions : Stirring in tetrahydrofuran (THF) at 25°C for 24 hours
- Yield : 68–72% after chromatography
Method B: Mixed Anhydride Approach
- Reagents : Isobutyl chloroformate, N-Methylmorpholine
- Conditions : Reaction in ethyl acetate at −15°C for 2 hours
- Yield : 65–70%
Both methods require strict moisture control to prevent hydrolysis. The racemic DL-alanine is used stoichiometrically to ensure equimolar incorporation.
Optimization and Scalability
Microwave-Assisted Synthesis
Recent advancements apply microwave irradiation to accelerate the Fischer indolization step. At 150°C in sealed vessels, reaction times reduce from 8 hours to 35 minutes while maintaining yields >80%. This method proves scalable for multigram production.
Purification Strategies
Final purification employs automated reverse-phase HPLC with a C18 column and acetonitrile/water gradient. Critical parameters:
- Purity threshold : ≥95%
- Retention time : 2.55 minutes (method comparable to LC–MS data in)
- Mobile phase : 0.1% trifluoroacetic acid modifier
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
- δ 2.23 (s, 3H, CH3 from alanine)
- δ 3.24 (s, 3H, OCH3)
- δ 3.72 (s, 2H, CH2CO)
- δ 6.71–7.63 (m, aromatic protons)
LC–MS (ESI) :
Crystallographic Analysis
X-ray diffraction of analogous compounds reveals planar indole systems with torsion angles <10° between the benzoyl and indole planes. The alanine side chain adopts a gauche conformation, minimizing steric clash with the 2-methyl group.
Challenges and Solutions
Racemization During Coupling
DL-alanine coupling risks enantiomeric enrichment. Studies show that maintaining pH <7.5 and temperatures below 25°C reduces racemization to <5%.
Byproduct Formation
Major byproducts include:
- N-Acetylated indole without alanine (5–8% yield)
- Hydrolyzed ester intermediates (3–5%)
These are removed via aqueous washes (5% NaHCO3) and column chromatography.
Industrial-Scale Production
Batch Process Parameters
Chemical Reactions Analysis
Types of Reactions
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The 4-chlorobenzoyl group may enhance the compound’s binding affinity to certain proteins, while the methoxy group can influence its solubility and bioavailability. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Aryl substituents (e.g., 10j, 10m) exhibit lower yields (6–17%) compared to sulfonamide derivatives (e.g., 14, 15), likely due to steric hindrance during coupling .
- The azidopropyl analog (3a) is tailored for bioconjugation applications, enabling covalent attachment to polymers or biomolecules .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
Table 3: Pharmacological Profiles
Key Observations :
- Anticancer analogs (10j–10m) show potent activity against Bcl-2/Mcl-1, critical targets in apoptosis evasion .
- Anti-inflammatory derivatives (e.g., 3g) demonstrate COX-2 selectivity, a desirable trait for reducing gastrointestinal toxicity .
- The DL-alanine conjugate is hypothesized to combine anti-inflammatory activity with improved solubility due to the amino acid moiety.
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Sulfonamide (14, 15) and nitro (10l) substituents enhance target binding but may reduce bioavailability due to polarity .
Aryl Substituents : Bulky groups (e.g., naphthyl in 10k) improve potency but lower synthetic yields .
Amino Acid Conjugates: The DL-alanine side chain may facilitate transport via amino acid transporters, enhancing tissue penetration compared to non-polar analogs.
Biological Activity
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- is a compound of interest in pharmacological research due to its potential biological activities. This compound, with the CAS number 76812-17-4, features a complex structure that includes an indole moiety, which is known for its diverse biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity data, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- is C22H21ClN2O5, with a molecular weight of 428.90 g/mol. The structural complexity contributes to its varied biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN2O5 |
| Molecular Weight | 428.90 g/mol |
| CAS Number | 76812-17-4 |
| RTECS Number | AY4345300 |
Antimicrobial Activity
Research indicates that compounds related to Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL-, particularly those containing indole structures, exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis .
Minimum Inhibitory Concentration (MIC) Data:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Indole Derivative | Staphylococcus aureus | 0.98 |
| Indole Derivative | Mycobacterium tuberculosis | 10 |
Cytotoxicity
The cytotoxic effects of Alanine derivatives have been evaluated against several cancer cell lines. Notably, certain compounds displayed IC50 values in the low micromolar range (less than 10 µM), indicating potent antiproliferative activity against rapidly dividing cells such as A549 (lung cancer) and others .
Cytotoxicity Data:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative | A549 (lung cancer) | <10 |
| Indole Derivative | Fibroblasts | >10 |
Toxicity Profile
The acute toxicity of Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL-, was assessed in rodent models. The LD50 value was determined to be 265 mg/kg when administered intraperitoneally to mice. This suggests a moderate level of toxicity that warrants further investigation for safety in therapeutic applications .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis Methodology : The synthesis often involves acylation reactions where DL-alanine is reacted with substituted aromatic aldehydes to form Schiff bases that are subsequently modified to yield the desired indole derivatives .
- Antimycotic Activity : In addition to antibacterial properties, certain derivatives have shown activity against fungi such as Candida albicans with MIC values indicating moderate efficacy .
- Potential for Drug Development : Given its diverse biological activities and manageable toxicity profile, there is significant potential for developing Alanine derivatives into novel therapeutic agents targeting bacterial infections and cancer.
Q & A
Basic Research Question
- X-ray Crystallography : Single-crystal X-ray diffraction is employed to confirm the indole core’s conformation and the acetyl-alanine linker’s geometry. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving twinned or high-resolution macromolecular data .
- Validation Tools : The CIF file is analyzed using checkCIF/PLATON to ensure bond lengths, angles, and displacement parameters align with expected values. Discrepancies may indicate disorder or solvent effects .
What structure-activity relationship (SAR) insights guide the optimization of this compound’s anticancer activity?
Advanced Research Question
- Substituent Effects : Modifying the indole’s 5-methoxy group to bulkier substituents (e.g., nitro, bromophenyl) enhances binding to Bcl-2/Mcl-1 proteins, as shown in cytotoxicity assays (IC values: 2.91–4.99 µM) . Conversely, replacing the 4-chlorobenzoyl group with fluorophenyl reduces potency due to altered hydrophobic interactions .
- Chirality : DL-alanine’s racemic mixture may lead to dual activity profiles; enantiopure analogs are synthesized to isolate contributions of D- vs. L-configurations .
How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
Advanced Research Question
- Target Selectivity Screening : Dual-target assays (e.g., AKR1C3 inhibition for anti-inflammatory activity vs. Bcl-2/Mcl-1 binding for anticancer effects) clarify mechanistic pathways. For example, the indole core’s prostaglandin synthase inhibition may dominate in inflammation models, while side-chain modifications drive apoptosis in cancer cells .
- Pharmacokinetic Profiling : Plasma protein binding (e.g., HSA) studies reveal that high binding (>90%) reduces free drug availability, potentially masking activity in certain assays .
What computational and experimental approaches are used to predict and validate metabolic stability?
Advanced Research Question
- In Silico Tools : Software like ADMET Predictor models phase I/II metabolism sites (e.g., acetyl hydrolysis or cytochrome P450 oxidation). The methoxy group is predicted to slow demethylation, enhancing half-life .
- In Vitro Assays : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies metabolites. Internal standards like 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid ensure accurate quantification .
How is the compound’s binding to human serum albumin (HSA) characterized, and what are the implications for drug delivery?
Advanced Research Question
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (K ~1–10 µM) and stoichiometry. The indole core’s hydrophobic interactions with HSA’s subdomain IIA are critical .
- Crystallographic Analysis : Co-crystallization with HSA reveals hydrogen-bonding networks involving the acetyl-alanine linker, suggesting strategies to modulate binding for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
